N-methyl-1-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a potent synthetic opioid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
N-Methylation:
Phenylethyl Substitution: The phenylethyl group can be introduced through a Grignard reaction or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
N-methyl-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-phenylethyl)piperidin-4-amine involves binding to opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound primarily targets the μ-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
Acetylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
Butyrfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide.
Uniqueness
N-methyl-1-(2-phenylethyl)piperidin-4-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound has a methyl group attached to the nitrogen atom, which may influence its binding affinity and metabolic stability .
Properties
CAS No. |
1096334-06-3 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.